InChI=1S/C18H18N2/c1-18(12-19)13-20(14-18)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,13-14H2,1H3
. The canonical SMILES string is CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C#N
.
Route 1: One possible approach could involve the reaction of 3-methyl-3-azetidinecarbonitrile with benzhydrol in the presence of a suitable catalyst and dehydrating agent. This approach is analogous to the synthesis of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine, used in the synthesis of a pyrrole derivative. []
Medicinal Chemistry: Azetidine derivatives, particularly those with nitrile functionalities, have shown promise in medicinal chemistry. [] [] Therefore, 1-Benzhydryl-3-methylazetidine-3-carbonitrile could be explored for potential biological activity against various therapeutic targets, including:
Antimicrobial agents: The presence of the nitrile group in the azetidine ring structure may confer antimicrobial properties, as observed in other nitrile-containing heterocycles. [] [] []
Anticancer agents: The benzhydryl group and the strained azetidine ring could potentially interact with biological targets relevant to cancer cell growth and proliferation. [] []
Central Nervous System (CNS) agents: Azetidine derivatives have shown potential as CNS-active agents. [] The presence of the benzhydryl group might influence its blood-brain barrier permeability, a crucial factor for CNS drug development.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7